Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride
Description
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-9-10-6(5)2-1-3-8-10;/h1-4H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOKMBNUXQPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pyrazolo[1,5-b]pyridazine derivatives have demonstrated potential in medicinal chemistry, particularly as kinase inhibitors and treatments for various diseases . Research indicates that the pyrazolo[1,5-b]pyridazine core is a promising scaffold for therapeutic applications, including neglected tropical diseases and as antibiotic adjuvants .
Scientific Applications
- Kinase Inhibition Pyrazolo[1,5-b]pyridazine derivatives have been identified as inhibitors of human kinases . These compounds have been optimized for selectivity against kinases like GSK-3β and CDK-2, which are relevant in diseases such as human African trypanosomiasis .
- Drug Discovery The pyrazolo[1,5-b]pyridazine scaffold has been investigated for activity against serine/threonine kinase (Stk1) in Staphylococcus aureus and human kinases, suggesting its utility in antibacterial and antiparasitic drug development .
- ** selectivity and ADME Optimization** Optimization efforts have led to the development of compounds with improved selectivity and ADME (absorption, distribution, metabolism, and excretion) profiles . For instance, modifications at the R1 position of the pyrazolo[1,5-b]pyridazine core can significantly alter potency against different kinases .
- Ligand Efficiency and Selectivity A series of pyrazolo[1,5-b]pyridazine inhibitors have demonstrated excellent ligand efficiencies and selectivity . Modifications to the pyrazolo[1,5-b]pyridazine core can affect DYRK1A affinity, selectivity, solubility, and metabolic stability .
- Other therapeutic purposes Pyrazolo[3,4-b]pyridines have been used as a scaffold for synthesizing small molecules with therapeutic properties for treating different diseases .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Pyrazolo[1,5-b]pyridazine Derivatives with Aromatic Substituents
- N-Cyclopropyl-4-(2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (S1a) : Features a 4-methoxyphenyl group at the 2-position and a pyrimidine substituent at the 4-position. The methoxy group enhances lipophilicity (logP ≈ 3.5), while the pyrimidine-amine linkage contributes to hydrogen-bonding interactions in biological targets. Yield: 69% via microwave-assisted synthesis .
- 4-(2-(4-(Trifluoromethyl)phenyl)pyrazolo[1,5-b]pyridazin-3-yl)-N-(3-methoxyphenyl)pyrimidin-2-amine (S1c) : Incorporates a trifluoromethyl group, increasing metabolic stability and electron-withdrawing effects. Yield: 81–93% under prolonged heating (16 hours at 110°C) .
Pyrazolo[1,5-a]pyridine and Triazolo Analogs
- Pyrazolo[1,5-a]pyridine-3,6-diamine : Differs in the fused pyridine ring (vs. pyridazine in the target compound), altering aromaticity and hydrogen-bonding capacity. This analog shows higher aqueous solubility (logP ≈ 1.8) due to the reduced nitrogen density .
- Triazolo[4,5-b]pyridine derivatives : Replace the pyrazole ring with a triazole, reducing planarity and impacting kinase selectivity. These compounds exhibit anti-inflammatory and hypoglycemic activities .
Functional Group Variations
- Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate : Substitutes the amine with a methyl ester, significantly increasing lipophilicity (logP ≈ 2.9) but reducing solubility. This derivative is used as a synthetic intermediate .
- 2-(3-(2-((4-(tert-Butyl)phenyl)amino)pyrimidin-4-yl)pyrazolo[1,5-b]pyridazin-2-yl)propan-2-ol: Introduces a hydroxyl-containing substituent, improving solubility (logP ≈ 2.1) and enabling hydrogen bonding. Yield: 47% via conventional heating .
Key Research Findings
- Kinase Inhibition: Pyrazolo[1,5-b]pyridazin-3-amine derivatives exhibit potent DYRK inhibition, with IC50 values in the nanomolar range. Substituents like pyrimidin-2-ylamine enhance target engagement via hydrogen bonding .
- Metabolic Stability : Trifluoromethyl and methoxy groups in analogs like S1c reduce oxidative metabolism, extending half-life in vitro .
- Toxicity Profiles : Amine hydrochloride salts generally show lower cytotoxicity (CC50 > 50 µM) compared to ester or ketone derivatives, which may react with cellular nucleophiles .
Biological Activity
Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of the literature.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines pyrazole and pyridazine rings. This structural configuration is believed to contribute to its distinct biological activities, including enzyme inhibition and modulation of signaling pathways.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3β). These kinases play critical roles in cell cycle regulation and signal transduction pathways, making them pivotal in cancer therapy .
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Apoptosis induction | |
| SF-268 | 12.50 | Cell cycle arrest | |
| NCI-H460 | 42.30 | Inhibition of proliferation | |
| Hep-2 | 3.25 | Cytotoxicity | |
| P815 | 17.82 | Cytotoxicity |
Antimicrobial Activity
Research has also highlighted the compound's effectiveness against specific bacterial strains:
- Staphylococcus aureus : Demonstrated significant inhibitory effects, indicating potential as an antimicrobial agent .
- Trypanosoma brucei : The compound showed promise in reducing parasitemia in animal models, suggesting effectiveness against African sleeping sickness .
Case Studies
- Cancer Therapeutics : A study conducted by Cankara et al. evaluated various derivatives of this compound for their cytotoxic effects on HCT116 and MCF7 cell lines. The most potent derivative exhibited an IC50 value of 1.1 µM against HCT116 cells, demonstrating significant anticancer activity .
- Infectious Disease Treatment : In a high-throughput screening study involving over 42,000 compounds, this compound was identified as a promising candidate for treating human African trypanosomiasis due to its selectivity for T. b. brucei over human kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
